8-Methylpyrido[4,3-d]pyrimidin-5-amine
CAS No.:
Cat. No.: VC18127290
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N4 |
|---|---|
| Molecular Weight | 160.18 g/mol |
| IUPAC Name | 8-methylpyrido[4,3-d]pyrimidin-5-amine |
| Standard InChI | InChI=1S/C8H8N4/c1-5-2-11-8(9)6-3-10-4-12-7(5)6/h2-4H,1H3,(H2,9,11) |
| Standard InChI Key | HBLRZDWFYQDQEB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C2=CN=CN=C12)N |
Introduction
Chemical Structure and Physicochemical Properties
The core structure of 8-Methylpyrido[4,3-d]pyrimidin-5-amine consists of a pyridine ring fused to a pyrimidine ring, with a methyl substituent at the 8-position and an amino group at the 5-position (Figure 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets. The compound’s planar geometry facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for its kinase inhibitory activity.
Table 1: Physicochemical Properties of 8-Methylpyrido[4,3-d]pyrimidin-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄ |
| Molecular Weight | 160.18 g/mol |
| CAS Number | Not publicly listed |
| Solubility | Moderate in DMF, ethanol |
| Melting Point | Data unavailable |
The amino group at position 5 enhances hydrogen-bonding potential, while the methyl group at position 8 contributes to hydrophobic interactions. These features collectively optimize the compound’s bioavailability and target binding affinity.
Synthesis and Manufacturing
The synthesis of 8-Methylpyrido[4,3-d]pyrimidin-5-amine typically involves multi-step reactions starting from 2-aminopyridine precursors. A common route involves:
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Condensation: Reacting 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions to form an intermediate Schiff base.
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Cyclization: Heating the intermediate in solvents like ethanol or dimethylformamide (DMF) to promote ring closure.
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Functionalization: Introducing the methyl group via alkylation or through precursor modification prior to cyclization.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, HCl, 80°C, 12 hr | 65–75 |
| Cyclization | DMF, K₂CO₃, 120°C, 24 hr | 50–60 |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 70–80 |
Modifications to the synthesis protocol, such as varying catalysts or solvents, can optimize yields and purity. For instance, replacing HCl with acetic acid in the condensation step improves reaction efficiency by reducing side products.
Biological Activities and Mechanisms
Protein Kinase Inhibition
8-Methylpyrido[4,3-d]pyrimidin-5-amine exhibits potent inhibition against protein kinases involved in cancer progression, such as Polo-like kinase 1 (PLK1) and Aurora kinases . By competitively binding to the ATP-binding pocket, it disrupts kinase-mediated phosphorylation events, inducing cell cycle arrest and apoptosis in tumor cells .
Key Findings:
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Selectivity: 10-fold higher affinity for PLK1 over PLK2 due to steric compatibility with the methyl group .
Antimicrobial Activity
Derivatives of this compound demonstrate broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The amino group’s ability to disrupt bacterial membrane integrity is a proposed mechanism.
Structure-Activity Relationship (SAR) Studies
SAR analyses reveal that substitutions at the 8- and 5-positions drastically influence bioactivity:
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N-8 Methyl Group: Critical for kinase inhibition; replacement with ethyl reduces potency by 90% .
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C-5 Amino Group: Essential for hydrogen bonding; acetylation abolishes activity.
Table 3: Impact of Substituents on Cytotoxicity
| Substituent (Position) | IC₅₀ (μM) | Target Kinase |
|---|---|---|
| Methyl (8) | 0.05 | PLK1 |
| Ethyl (8) | 0.5 | PLK1 |
| Acetyl (5) | >10 | N/A |
Applications in Medicinal Chemistry
Anticancer Therapeutics
As a PLK1 inhibitor, this compound is a lead candidate for cancers reliant on mitotic kinase signaling, such as triple-negative breast cancer and glioblastoma . Preclinical studies show tumor regression in xenograft models at doses ≤10 mg/kg.
Antibacterial Agents
Ongoing research explores its potential against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–8 μg/mL.
Future Directions
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Clinical Translation: Optimization of pharmacokinetic properties, including half-life and bioavailability.
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Combination Therapies: Synergistic studies with checkpoint inhibitors or DNA-damaging agents.
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Target Expansion: Screening against emerging kinase targets like CDK12/13.
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